molecular formula C22H18Cl2N4O2S2 B11283405 N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

Cat. No.: B11283405
M. Wt: 505.4 g/mol
InChI Key: GNBYQUJBENBDJA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including dichlorophenyl, dimethyl, oxa, thia, triaza, and sulfanyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves multiple steps, starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the dichlorophenyl and sulfanyl groups through a series of substitution and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide lies in its complex tetracyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C22H18Cl2N4O2S2

Molecular Weight

505.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18Cl2N4O2S2/c1-22(2)7-16-11(8-30-22)5-13-18-19(32-20(13)28-16)21(26-10-25-18)31-9-17(29)27-12-3-4-14(23)15(24)6-12/h3-6,10H,7-9H2,1-2H3,(H,27,29)

InChI Key

GNBYQUJBENBDJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)NC5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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